6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of cyclopropyl, thiazole, piperidine, and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the cyclopropyl group, and the piperidine ring, followed by their assembly into the final compound.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the reductive amination of 4-piperidone with appropriate amines.
Assembly of the Final Compound: The final compound is assembled through a series of coupling reactions, typically involving amide bond formation between the thiazole and piperidine moieties, followed by cyclization to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can be used to modify the thiazole and pyridazinone rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, sulfonyl chlorides, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may lead to cyclopropanone derivatives, while substitution on the phenyl ring may introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial cell wall synthesis.
Pathways Involved: The compound may modulate various signaling pathways, such as the MAPK/ERK pathway in cancer cells or the NF-κB pathway in inflammatory cells.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one: This compound is unique due to its specific combination of cyclopropyl, thiazole, piperidine, and pyridazinone moieties.
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2,4-disubstituted thiazoles, exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-based alkaloids, are known for their pharmacological activities, including analgesic and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of biological activities and potential therapeutic applications. The presence of the cyclopropyl group, in particular, may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20-9-8-18(15-6-7-15)24-26(20)17-10-12-25(13-11-17)22(28)19-14-29-21(23-19)16-4-2-1-3-5-16/h1-5,8-9,14-15,17H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POICBZWWHNAKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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